1H-ピラゾール-3-カルボン酸

概要

説明

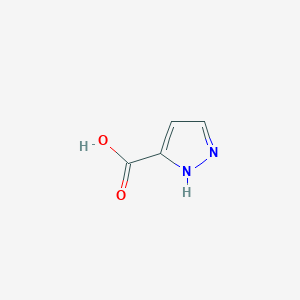

1H-ピラゾール-3-カルボン酸は、ピラゾールファミリーに属する有機化合物であり、1位と2位に2つの窒素原子、3つの炭素原子を含む5員環構造を特徴としています。 この化合物は、医薬品化学、農薬化学、材料科学における多様な用途により、大きな注目を集めています .

科学的研究の応用

Medicinal Chemistry

1H-Pyrazole-3-carboxylic acid serves as a precursor in the synthesis of various bioactive compounds. Notably, it is utilized in the preparation of anti-androgen medications such as Darolutamide, which is employed in treating prostate cancer. The synthesis involves converting 5-acetyl-1H-pyrazole-3-carboxylic acid into the active pharmaceutical ingredient (API) through several steps, emphasizing its importance in drug development .

Case Study: Darolutamide Synthesis

- Starting Material : 5-Acetyl-1H-pyrazole-3-carboxylic acid

- End Product : Darolutamide (N-{(2S)-1-[3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl]propan-2-yl}-5-(1-hydroxyethyl)-1H-pyrazole-3-carboxamide)

- Yield : High yields achieved through optimized synthetic routes.

This compound's ability to form derivatives with enhanced biological activity makes it a valuable scaffold for drug discovery.

Agricultural Applications

In agriculture, 1H-pyrazole-3-carboxylic acid derivatives have been explored for their potential as fungicides and herbicides. Research has shown that certain derivatives exhibit significant antifungal activity against various plant pathogens.

Case Study: Antifungal Activity

- Compound Tested : 4-benzoyl-1H-pyrazole-3-carboxylic acid

- Pathogen : Fusarium spp.

- Effectiveness : Demonstrated substantial inhibition of fungal growth, suggesting potential use in crop protection.

Materials Science

The compound is also investigated for its role in developing new materials, particularly in creating polymers and coordination complexes. Its ability to coordinate with metal ions opens avenues for synthesizing novel materials with unique properties.

Case Study: Coordination Chemistry

- Metal Ion : Copper(II)

- Complex Formed : [Cu(1H-Pyrazole-3-carboxylate)2]

- Properties : Enhanced thermal stability and catalytic activity compared to non-coordinated forms.

Experimental Data and Synthesis Techniques

The synthesis of 1H-pyrazole-3-carboxylic acid can be achieved through various methods, including:

- Hydrazine Reaction with Carboxylic Acids : A straightforward approach yielding high purity.

- Cyclization Reactions : Utilizing different substrates to form the pyrazole ring efficiently.

Data Table: Synthesis Methods

| Method | Yield (%) | Conditions |

|---|---|---|

| Hydrazine Reaction | 85 | Reflux in ethanol |

| Cyclization with α,β-unsaturated carbonyls | 75 | Room temperature |

| Metal-catalyzed reactions | 90 | Under inert atmosphere |

作用機序

1H-ピラゾール-3-カルボン酸の作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。 酵素の活性部位またはアロステリック部位に結合することにより、酵素活性を阻害し、生化学経路を調節することができます。 正確な経路と標的は、特定の誘導体とその用途によって異なります .

類似化合物:

3,5-ジメチルピラゾール: 農業における窒素固定阻害剤としての用途で知られています。

1-フェニル-3-メチル-1H-ピラゾール-5-カルボン酸: 医薬品化学において、その抗炎症作用のために使用されています.

独自性: 1H-ピラゾール-3-カルボン酸は、その汎用性の高い反応性と幅広い用途により、ユニークです。 さまざまな化学変換を起こす能力は、多くの生物活性化合物の合成における貴重な中間体となっています .

生化学分析

Biochemical Properties

1H-Pyrazole-3-carboxylic acid is known for its reactivity, which is influenced by its tautomeric and conformational preferences . It exhibits tautomerism, a phenomenon that may influence its reactivity and impact the synthetic strategies where it takes part

Cellular Effects

Pyrazole derivatives are known to exhibit a wide range of biological activities, including antiviral activity . For instance, phenyl-substituted 1H-pyrazole-3-carboxylic acids have shown antiviral activity against HIV replication .

Molecular Mechanism

Pyrazoles are known to exhibit tautomerism, which may influence their reactivity and impact the synthetic strategies where they take part . This could potentially influence their binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of 1H-Pyrazole-3-carboxylic acid in laboratory settings. It is known that pyrazoles exhibit tautomerism, which may influence their stability and degradation over time .

準備方法

合成経路と反応条件: 1H-ピラゾール-3-カルボン酸は、さまざまな方法で合成できます。 一般的なアプローチの1つは、ヒドラジンとβ-ケトエステルのシクロ縮合に続いて酸化を行う方法です . 別の方法には、酸性条件下でヒドラジンとα、β-不飽和カルボニル化合物を反応させる方法があります .

工業的生産方法: 工業的生産では、通常、効率的かつコスト効果の高い多成分反応が採用されます。 これらの方法は、通常、制御された温度と圧力条件下で、ヒドラジン誘導体とカルボニル化合物を用います .

化学反応の分析

反応の種類: 1H-ピラゾール-3-カルボン酸は、次のようなさまざまな化学反応を起こします。

酸化: ピラゾール-3-カルボン酸誘導体を形成するために酸化することができます。

還元: 還元反応によってピラゾリン誘導体を生成することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が頻繁に使用されます。

主要な生成物: これらの反応から生成される主要な生成物には、さまざまな置換ピラゾール、ピラゾリン、ピラゾール-3-カルボン酸誘導体などがあります .

類似化合物との比較

3,5-Dimethylpyrazole: Known for its use as a nitrification inhibitor in agriculture.

1-Phenyl-3-methyl-1H-pyrazole-5-carboxylic acid: Used in medicinal chemistry for its anti-inflammatory properties.

Uniqueness: 1H-Pyrazole-3-carboxylic acid is unique due to its versatile reactivity and wide range of applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of numerous bioactive compounds .

生物活性

1H-Pyrazole-3-carboxylic acid (HPCA) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of HPCA, including its synthesis, pharmacological properties, and potential therapeutic applications. The findings are supported by various studies and research data, emphasizing the compound's significance in medicinal chemistry.

Chemical Structure and Synthesis

1H-Pyrazole-3-carboxylic acid is characterized by its pyrazole ring structure with a carboxylic acid functional group at the 3-position. The synthesis of HPCA typically involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. Various synthetic routes have been explored, leading to derivatives that enhance biological activity.

Table 1: Synthetic Methods for 1H-Pyrazole-3-carboxylic Acid Derivatives

| Method | Description |

|---|---|

| Condensation Reaction | Involves the reaction of hydrazines with carbonyl compounds. |

| Cyclization | Formation of pyrazole from diazotized anilines and α,β-unsaturated acids. |

| Functionalization | Modifications to enhance solubility and bioactivity through substituents. |

Antimicrobial Activity

HPCA and its derivatives have shown significant antimicrobial properties against various bacterial strains and fungi. For instance, studies have demonstrated that certain HPCA derivatives exhibit potent activity against Mycobacterium tuberculosis and other pathogenic bacteria at low concentrations.

- Case Study : A study reported that a series of 1H-pyrazole-3-carboxylic acid derivatives were evaluated for their antimicrobial efficacy against Bacillus subtilis, E. coli, and Aspergillus niger. One derivative showed up to 98% inhibition against M. tuberculosis at a concentration of 6.25 µg/mL, comparable to standard antibiotics like rifampicin .

Anti-inflammatory Activity

HPCA has also been investigated for its anti-inflammatory effects. Research indicates that certain derivatives can inhibit inflammatory mediators, making them potential candidates for treating inflammatory diseases.

- Findings : In vivo studies demonstrated that specific HPCA derivatives exhibited anti-inflammatory activity comparable to indomethacin in carrageenan-induced edema models .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of HPCA. Compounds derived from HPCA have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

- Research Insights : A study found that certain HPCA derivatives exhibited significant antiproliferative effects on human cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer), with IC50 values ranging from 12.7 to 30.8 µM .

Antidiabetic Activity

HPCA has also been studied for its antidiabetic potential. Some derivatives have demonstrated hypoglycemic effects in animal models, suggesting their utility in managing diabetes.

- Experimental Evidence : In one study, HPCA derivatives were administered to alloxan-induced diabetic rats, resulting in significant reductions in blood glucose levels compared to control groups .

Structure-Activity Relationship (SAR)

The biological activity of HPCA can be influenced by various substituents on the pyrazole ring. The structure-activity relationship (SAR) studies have revealed that electron-withdrawing groups enhance the inhibitory potency against enzymes involved in disease processes.

Table 2: Summary of SAR Findings for HPCA Derivatives

| Substituent Type | Effect on Activity |

|---|---|

| Electron-withdrawing groups | Increase potency against targets like MAO-B and cancer cells. |

| Alkyl substitutions | Modulate solubility and bioavailability. |

| Aromatic rings | Influence binding affinity to biological targets. |

特性

IUPAC Name |

1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c7-4(8)3-1-2-5-6-3/h1-2H,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOPFEFZSAMLEHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871438 | |

| Record name | 1H-Pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1621-91-6 | |

| Record name | 3-Pyrazolecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001621916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。